molecular formula C8H8ClFS B2847540 1-[(2-Chloroethyl)sulfanyl]-2-fluorobenzene CAS No. 175154-40-2

1-[(2-Chloroethyl)sulfanyl]-2-fluorobenzene

Cat. No.: B2847540
CAS No.: 175154-40-2
M. Wt: 190.66
InChI Key: OAKJMAGMZQYDES-UHFFFAOYSA-N
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Description

1-[(2-Chloroethyl)sulfanyl]-2-fluorobenzene is a chemical compound for research and experimental applications, provided for Research Use Only. It is not intended for diagnostic, therapeutic, or any human use. This organosulfur compound features a benzene ring substituted with a fluorine atom and a 2-chloroethylsulfanyl group, making it a potential intermediate in synthetic organic chemistry. Researchers may employ this compound in the development of novel sulfur-containing molecules or as a building block in pharmaceutical and agrochemical research. The presence of both a sulfur ether and a reactive chloroethyl group suggests potential utility in nucleophilic substitution reactions or in the synthesis of more complex sulfide derivatives. Precautions should be taken during handling, and it should be used only by qualified laboratory personnel.

Properties

IUPAC Name

1-(2-chloroethylsulfanyl)-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFS/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKJMAGMZQYDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)SCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chloroethyl)sulfanyl]-2-fluorobenzene typically involves the reaction of 2-fluorobenzenethiol with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the carbon atom of the 2-chloroethanol, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloroethyl)sulfanyl]-2-fluorobenzene undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-Chloroethyl)sulfanyl]-2-fluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Chloroethyl)sulfanyl]-2-fluorobenzene involves its interaction with various molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This can lead to the disruption of cellular processes and ultimately cell death. The specific pathways involved depend on the biological context and the concentration of the compound.

Comparison with Similar Compounds

1-[(2-Aminoethyl)sulfanyl]-2-fluorobenzene

  • Structure: Replaces the chloroethyl group with an aminoethyl (–S–CH₂CH₂NH₂) moiety.
  • Solubility: Increased polarity due to the –NH₂ group enhances water solubility compared to the chloroethyl analogue . Applications: Likely used as a building block for amine-containing pharmaceuticals rather than as a cytotoxic agent.

1-Chloro-2-({[(2-chloroethyl)sulfanyl]methyl}sulfanyl)ethane

  • Structure : Contains dual sulfanyl groups and two chloroethyl chains.
  • Key Differences: Lipophilicity: Higher octanol/water partition coefficient due to additional chloroethyl groups, enhancing membrane permeability.

1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene

  • Structure : Features a chlorophenyl-sulfanylmethyl group instead of chloroethyl.
  • Key Differences :
    • Electronic Effects : The chlorophenyl group increases aromatic electron-withdrawing effects, reducing nucleophilic substitution rates compared to the chloroethyl analogue.
    • Biological Activity : Likely exhibits distinct binding profiles due to aromatic stacking interactions .

Physicochemical Properties

Property 1-[(2-Chloroethyl)sulfanyl]-2-fluorobenzene 1-[(2-Aminoethyl)sulfanyl]-2-fluorobenzene 1-Chloro-2-({[(2-chloroethyl)sulfanyl]methyl}sulfanyl)ethane
Molecular Formula C₈H₇ClFS C₈H₁₀FNS C₉H₁₈Cl₂S₂
Molecular Weight (g/mol) 192.65 171.24 273.28
Lipophilicity (log P) ~2.5 (estimated) ~1.8 (estimated) ~3.8 (estimated)
Key Reactivity Alkylation via chloroethyl group Nucleophilic amine interactions Crosslinking via dual chloroethyl groups
  • Solubility: The fluorine atom in this compound slightly increases polarity compared to non-fluorinated analogues, but the chloroethyl group maintains moderate lipophilicity, favoring membrane penetration .
  • Stability : The sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones under oxidative conditions, as seen in related sulfinyl compounds .

Alkylation Potential

  • The chloroethyl group in this compound may act as an alkylating agent, analogous to chloroethyl nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea), which alkylate DNA and proteins . However, the absence of a nitrosourea carbamoylating moiety limits its ability to inhibit DNA repair enzymes, a key mechanism of nitrosoureas .

Cytotoxicity Comparison

  • Chloroethyl nitrosoureas (e.g., 1,3-bis(2-chloroethyl)-1-nitrosourea) exhibit potent cytotoxicity via DNA crosslinking, with half-lives of ~5 minutes in plasma . While this compound lacks nitroso groups, its chloroethyl chain may contribute to mild cytotoxicity through single-strand DNA breaks, as observed in sulfanyl-containing alkylators .

Protein Binding

  • Similar to cyclohexyl-labeled nitrosoureas, the sulfanyl group in this compound may bind cysteine residues in proteins, though with lower affinity compared to carbamoylating agents .

Pharmacokinetic Considerations

  • Distribution: Chloroethyl compounds (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) show cerebrospinal fluid penetration due to lipophilicity . The fluorine atom in this compound may enhance blood-brain barrier passage compared to non-fluorinated analogues.
  • The fluorine atom may slow metabolic degradation, extending half-life .

Biological Activity

Overview

1-[(2-Chloroethyl)sulfanyl]-2-fluorobenzene, also known by its CAS number 175154-40-2, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a chloroethyl sulfanyl group attached to a fluorobenzene ring. Its chemical structure can be represented as follows:

C8H8ClFS\text{C}_8\text{H}_8\text{ClF}\text{S}

This structure is significant for its reactivity and potential interactions with biological targets.

This compound primarily acts through the formation of reactive intermediates that can modify biomolecules, particularly DNA. The chloroethyl group is known to participate in alkylation reactions, which can lead to cytotoxic effects in rapidly dividing cells, such as cancer cells.

Anticancer Properties

Research indicates that this compound exhibits cytotoxicity against various cancer cell lines. The mechanism involves the formation of DNA cross-links, which hinder replication and transcription processes.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung cancer)10.5
MCF-7 (Breast cancer)12.3
U251 (Glioblastoma)8.9

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These values suggest significant potential for therapeutic application in oncology.

Mechanistic Studies

A study detailed the compound's ability to induce apoptosis in cancer cells through DNA damage pathways. The activation of caspases and subsequent cellular signaling cascades were observed, confirming its role as a pro-apoptotic agent.

Case Study: Induction of Apoptosis in U251 Cells

In experiments conducted with U251 glioblastoma cells, exposure to this compound resulted in increased levels of cleaved PARP and caspase-3, indicating apoptosis was induced via the intrinsic pathway.

Toxicological Profile

While the compound shows promise as an anticancer agent, its toxicity profile must be carefully evaluated. Studies have indicated potential mutagenic effects due to its alkylating nature.

Table 2: Toxicological Findings

EndpointResultReference
Mutagenicity (Ames Test)Positive
Cytotoxicity (Normal Cells)IC50 > 50 µM

The Ames test results suggest that caution should be exercised when considering clinical applications due to potential mutagenic risks.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(2-Chloroethyl)sulfanyl]-2-fluorobenzene, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, a chloroethylthiol group can be introduced via reaction of 2-fluorobenzenethiol with 1,2-dichloroethane under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Optimization includes controlling stoichiometry (1:1.2 molar ratio of thiol to dichloroethane) and reaction time (6–12 hours) to minimize byproducts like disulfides . Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity.

Q. Which spectroscopic methods are most effective for characterizing the structural features of this compound?

  • Methodological Answer :

  • NMR : ¹H NMR identifies the aromatic protons (δ 6.8–7.3 ppm for fluorine-substituted benzene) and chloroethyl group (δ 3.6–3.8 ppm for –SCH₂CH₂Cl). ¹³C NMR confirms the sulfur-linked carbons (δ 35–40 ppm for SCH₂) .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 204.5) and fragmentation patterns to validate the chloroethylsulfanyl moiety.
  • FT-IR : Peaks at 750 cm⁻¹ (C–F stretch) and 650 cm⁻¹ (C–S bond) confirm functional groups .

Q. How does the presence of the 2-fluoro substituent influence the electronic properties of the benzene ring?

  • Methodological Answer : The electron-withdrawing fluorine atom induces meta/para-directing effects, altering electrophilic substitution reactivity. Computational methods (e.g., DFT calculations using Gaussian 16) can quantify Hammett σ constants (σₚ ≈ 0.78 for –F) to predict regioselectivity in reactions like nitration or sulfonation . Experimental validation via competitive reactions with HNO₃/H₂SO₄ shows preferential substitution at the para position relative to fluorine .

Advanced Research Questions

Q. What strategies can be employed to study the alkylation potential of the 2-chloroethylsulfanyl group in biological systems?

  • Methodological Answer :

  • In Vitro Assays : Incubate the compound with nucleophiles (e.g., glutathione or DNA bases) in PBS (pH 7.4, 37°C) and quantify adduct formation via LC-MS/MS.
  • Kinetic Studies : Monitor alkylation rates using stopped-flow spectroscopy with fluorescent probes (e.g., dansyl chloride) .
  • Comparative Analysis : Compare reactivity with analogs (e.g., bromoethyl derivatives) to assess leaving-group effects .

Q. How can computational chemistry be utilized to predict the reactivity or interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with enzymes (e.g., glutathione S-transferase). The chloroethyl group’s electrophilicity may target cysteine residues in active sites.
  • MD Simulations : GROMACS can simulate stability of protein-ligand complexes over 100-ns trajectories, analyzing RMSD and binding free energies (MM-PBSA) .
  • QSAR Models : Corrate structural descriptors (e.g., LogP, polar surface area) with bioactivity data from analogous sulfanyl compounds .

Q. What are the challenges in analyzing trace quantities of this compound in environmental samples, and what techniques are recommended?

  • Methodological Answer :

  • Sample Preparation : Solid-phase extraction (C18 cartridges) pre-concentrates the compound from water matrices. Challenges include matrix interference from halogens; mitigate with tandem SPE (ion exchange + hydrophobic phases) .
  • Detection : GC-ECD (electron capture detector) achieves ppb-level sensitivity for halogenated analytes. Confirmatory analysis via GC-MS (SIM mode, m/z 204 → 169) enhances specificity .
  • Validation : Spike-and-recovery experiments (70–120% recovery) validate method accuracy in complex environmental samples .

Notes

  • Synthesis Focus : Adapted methodologies from structurally related compounds (e.g., bromoethyl analogs ).
  • Advanced Tools : Emphasized computational and analytical techniques for mechanistic and environmental studies.

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